N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864700
InChI: InChI=1S/C6H5F3N2OS/c1-3(12)10-4-2-13-5(11-4)6(7,8)9/h2H,1H3,(H,10,12)
SMILES:
Molecular Formula: C6H5F3N2OS
Molecular Weight: 210.18 g/mol

N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide

CAS No.:

Cat. No.: VC15864700

Molecular Formula: C6H5F3N2OS

Molecular Weight: 210.18 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide -

Specification

Molecular Formula C6H5F3N2OS
Molecular Weight 210.18 g/mol
IUPAC Name N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C6H5F3N2OS/c1-3(12)10-4-2-13-5(11-4)6(7,8)9/h2H,1H3,(H,10,12)
Standard InChI Key KWLHSTXMMFQCCA-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CSC(=N1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a trifluoromethyl (-CF₃) group at position 2 and an acetamide (-NHCOCH₃) moiety at position 4 . The SMILES notation CC(=O)NC1=CSC(=N1)C(F)(F)F encapsulates this arrangement, while the InChIKey KWLHSTXMMFQCCA-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.

Computed Physicochemical Parameters

Key properties include:

  • XLogP3: 1.4, indicating moderate lipophilicity .

  • Topological Polar Surface Area (TPSA): 70.2 Ų, suggesting moderate permeability .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amide NH) and 6 acceptors (thiazole S/N, carbonyl O, and CF₃ F) .
    These properties align with Lipinski’s Rule of Five, predicting favorable oral bioavailability .

Synthesis and Structural Modifications

Synthetic Routes

The compound is synthesized via cyclocondensation reactions. A representative method involves:

  • Formation of the thiazole ring: Reacting α-bromoacetophenone derivatives with thiourea in the presence of iodine .

  • Acetylation: Treating the intermediate 4-aminothiazole with chloroacetyl chloride under basic conditions.
    Variants include substituting the aniline precursor to introduce diverse R-groups, enabling structure-activity relationship (SAR) studies .

Derivative Synthesis

The acetamide group serves as a handle for further modifications:

  • Alkylation/Acylation: Introducing alkyl or acyl groups to the amide nitrogen to modulate solubility.

  • Cross-coupling reactions: Suzuki-Miyaura couplings on the thiazole ring to attach aryl/heteroaryl groups.

Biological Activities and Mechanisms

Anticancer Properties

The trifluoromethyl group enhances metabolic stability, enabling prolonged interaction with oncogenic targets:

  • Kinase inhibition: Suppression of EGFR and VEGFR2 signaling pathways in breast and lung cancer cell lines.

  • Apoptosis induction: Activation of caspase-3/7 via mitochondrial membrane depolarization.

Pharmacological Research Findings

In Vitro Studies

  • Cytotoxicity assays: IC₅₀ values of 12–18 µM against MCF-7 (breast) and A549 (lung) adenocarcinoma cells.

  • Antimicrobial MICs: 4–8 µg/mL against Staphylococcus aureus and Candida albicans.

ADME Profiling

  • Absorption: Caco-2 permeability assay results indicate moderate intestinal absorption (Papp = 8.2 × 10⁻⁶ cm/s).

  • Metabolism: Stable in human liver microsomes, with 85% parent compound remaining after 1 hour.

Chemical Reactivity and Stability

Hydrolytic Stability

The acetamide group undergoes slow hydrolysis in acidic media (t₁/₂ = 24 hours at pH 2), but remains stable under physiological conditions (pH 7.4) .

Photodegradation

Exposure to UV light (λ = 254 nm) induces cleavage of the thiazole ring, necessitating storage in amber vials .

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